molecular formula C10H10N4 B1482117 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2097945-17-8

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No. B1482117
M. Wt: 186.21 g/mol
InChI Key: HWBXYDVBZLPPIX-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, also known as CPI-169, is a novel compound that has gained increasing interest in the scientific community. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular formula of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is C10H10N4, and its molecular weight is 186.21 g/mol. It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Synthetic Pathways and Derivatives Formation A notable study describes the novel synthesis of 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives. These compounds were synthesized through a cyclocondensation process involving 5-amino-1-(2-oxo-2-arylethyl)-3-(arylamino)-1H-pyrazole-4-carbonitriles, prepared by reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with α-bromoacetophenone derivatives. This synthesis was carried out in the presence of K2CO3, using acetone as the solvent, yielding the derivatives in good yields (Khalafy, Marjani, & Salami, 2014). This method showcases the versatility of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile in synthesizing complex organic structures that could have various biological and pharmaceutical applications.

Antioxidant and Antimicrobial Activities Research has also been conducted on the synthesis, antioxidant, and antimicrobial activities of new derivatives involving the core structure of 1H-imidazo[1,2-b]pyrazole. These studies involve creating derivatives and evaluating their activities against various microbial strains, as well as their antioxidant properties. For example, compounds with modifications on the 1H-imidazo[1,2-b]pyrazole scaffold have been synthesized and tested for their biological activities, demonstrating the potential of this chemical structure as a basis for developing new therapeutic agents with antimicrobial and antioxidant capabilities (Bassyouni et al., 2012).

Chemical Structure and Reactivity Further studies on the chemical structure and reactivity of related compounds, such as the synthesis and crystal structure of 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, contribute to the understanding of how structural modifications can influence the properties and potential applications of these molecules. Such research provides insights into the design of molecules with specific functions, based on the manipulation of the core imidazo[1,2-b]pyrazole structure (Li et al., 2009).

Applications in Ligand Design and Supramolecular Chemistry Additionally, the development of cyclophanes incorporating imidazo[1,2-b]pyrazole units showcases the utility of this structure in supramolecular chemistry and ligand design. This research area explores the creation of novel compounds that can act as sensors or ligands, further demonstrating the versatility and potential applications of the 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile structure in complex chemical systems (Altmann, Jandl, & Pöthig, 2015).

properties

IUPAC Name

6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-13-4-5-14-10(13)8(6-11)9(12-14)7-2-3-7/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBXYDVBZLPPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=C(C(=N2)C3CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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